Benzene,1-nitro-4-(1Z)-1-propen-1-yl-
Description
Benzene,1-nitro-4-(1Z)-1-propen-1-yl- is a nitro-substituted aromatic compound with a (1Z)-propenyl group at the para position relative to the nitro group. The Z-configuration of the propenyl group denotes that the substituents on the double bond are on the same side, influencing its stereochemical properties. The nitro group (-NO₂) is strongly electron-withdrawing, rendering the benzene ring electron-deficient and directing further chemical reactivity.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-4-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2- |
InChI Key |
XEFDXKFPMZOEMV-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-nitro-4-(1Z)-1-propen-1-yl- typically involves the nitration of a suitable precursor, such as 4-propenylbenzene, using a mixture of concentrated nitric and sulfuric acids. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-nitro-4-(1Z)-1-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 4-amino-1-propenylbenzene.
Substitution: Formation of halogenated derivatives such as 4-bromo-1-nitro-1-propenylbenzene.
Scientific Research Applications
Benzene,1-nitro-4-(1Z)-1-propen-1-yl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,1-nitro-4-(1Z)-1-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The propenyl group can participate in electrophilic addition reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on available evidence:
Key Findings:
Electronic Effects : The nitro group in all compounds reduces electron density on the benzene ring, making them less susceptible to electrophilic substitution. Conjugation with propenyl or styrenyl groups enhances delocalization, affecting UV-Vis absorption and redox properties .
Stereochemical Influence : The Z-configuration in the target compound and its methoxy analog (CAS 25679-28-1) may lead to distinct geometric packing and intermolecular interactions compared to E-isomers .
Hazard Profile : Nitro-containing compounds like 4-Nitrostyrene and Benzene,1-nitro-4-(2-propen-1-yl)- are associated with health hazards, necessitating strict safety protocols .
Applications : While 4-Nitrostilbene finds use in optoelectronics, methoxy analogs are employed in fragrances, highlighting the role of substituents in determining utility .
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